4-Bromo-3-fluorobenzimidamide hydrochloride
Overview
Description
4-Bromo-3-fluorobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7BrClFN2. It is a derivative of benzimidamide, featuring bromine and fluorine atoms on the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine to benzimidamide. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidamide derivatives.
Scientific Research Applications
4-Bromo-3-fluorobenzimidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluorobenzimidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-3-fluorobenzimidamide hydrochloride is compared with other similar compounds to highlight its uniqueness:
3-Bromo-4-fluorobenzimidamide hydrochloride: Similar structure but different position of bromine and fluorine atoms.
4-Bromo-2-fluorobenzimidamide hydrochloride: Different position of fluorine atom on the benzene ring.
3,4,5-Tribromobenzimidamide hydrochloride: Multiple bromine atoms on the benzene ring.
These compounds have varying chemical properties and biological activities, making this compound unique in its applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its properties and mechanisms of action is essential for advancing its applications and developing new technologies.
Properties
IUPAC Name |
4-bromo-3-fluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABRQARLTWTTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696093 | |
Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133302-62-2 | |
Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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